molecular formula C32H25N3O7S B3891865 ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B3891865
M. Wt: 595.6 g/mol
InChI Key: WHMUITSGJVENTP-YZSQISJMSA-N
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Description

ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2-methoxynaphthalene, 4-nitrophenylfuran, and various thiazole derivatives. The key steps could involve:

    Condensation Reactions: Combining the naphthalene and furan derivatives under specific conditions to form the core structure.

    Cyclization: Formation of the thiazolopyrimidine ring through cyclization reactions.

    Esterification: Introduction of the ethyl ester group to the carboxylate moiety.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group might yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Assays: Tested for activity against various biological targets, including enzymes and receptors.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets. This might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Naphthalene Derivatives: Compounds containing the naphthalene moiety with various functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl (2E)-5-(2-methoxynaphthalen-1-yl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O7S/c1-4-41-31(37)27-18(2)33-32-34(29(27)28-23-8-6-5-7-19(23)11-15-25(28)40-3)30(36)26(43-32)17-22-14-16-24(42-22)20-9-12-21(13-10-20)35(38)39/h5-17,29H,4H2,1-3H3/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMUITSGJVENTP-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC=C(O5)C6=CC=C(C=C6)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C\C5=CC=C(O5)C6=CC=C(C=C6)[N+](=O)[O-])/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 2
ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-2-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

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